ADP-2341
Description
ADP-2341 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical and pharmacological properties include:
- Topological Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.
- Lipophilicity: LogP values vary by computational method (XLOGP3 = 2.15, WLOGP = 0.78) .
Synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C, this compound employs (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents . Its structural features include bromo, chloro, and boronic acid substituents, which are critical for target binding and stability.
Properties
Molecular Formula |
C24H29Cl2N5O3 |
|---|---|
Molecular Weight |
506.43 |
IUPAC Name |
2-(2-(2-(3-chloro-5-(4-(8-chlorocinnolin-4-yl)piperazin-1-yl)phenoxy)ethoxy)ethoxy)ethan-1-amine |
InChI |
InChI=1S/C24H29Cl2N5O3/c25-18-14-19(16-20(15-18)34-13-12-33-11-10-32-9-4-27)30-5-7-31(8-6-30)23-17-28-29-24-21(23)2-1-3-22(24)26/h1-3,14-17H,4-13,27H2 |
InChI Key |
MSZAROLOQGWZRX-UHFFFAOYSA-N |
SMILES |
NCCOCCOCCOC1=CC(N2CCN(C3=C4C=CC=C(Cl)C4=NN=C3)CC2)=CC(Cl)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADP2341; ADP 2341; ADP-2341 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Similarities: All compounds share a boronic acid core with halogen substitutions, enabling covalent interactions with biological targets (e.g., proteases) .
Divergences in Lipophilicity:
- This compound’s LogP (2.15) balances solubility and membrane permeability.
- The dichloro derivative likely has higher LogP (>3.0), which may reduce aqueous solubility but enhance tissue penetration.
Pharmacological Implications:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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